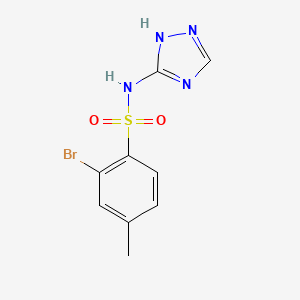
2-bromo-4-methyl-N-(1H-1,2,4-triazol-5-yl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-bromo-4-methyl-N-(1H-1,2,4-triazol-5-yl)benzenesulfonamide, also known as BMTB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of sulfonamide compounds and has been found to exhibit promising biological activities.
Mécanisme D'action
The exact mechanism of action of 2-bromo-4-methyl-N-(1H-1,2,4-triazol-5-yl)benzenesulfonamide is not fully understood. However, it is believed to exert its biological activities by inhibiting specific enzymes and proteins. For example, 2-bromo-4-methyl-N-(1H-1,2,4-triazol-5-yl)benzenesulfonamide has been found to inhibit the growth of Candida albicans by inhibiting the activity of the enzyme lanosterol 14α-demethylase. 2-bromo-4-methyl-N-(1H-1,2,4-triazol-5-yl)benzenesulfonamide has also been found to inhibit the activity of carbonic anhydrase IX by binding to its active site.
Biochemical and Physiological Effects:
2-bromo-4-methyl-N-(1H-1,2,4-triazol-5-yl)benzenesulfonamide has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of several bacterial and fungal strains, including Candida albicans, Escherichia coli, and Staphylococcus aureus. 2-bromo-4-methyl-N-(1H-1,2,4-triazol-5-yl)benzenesulfonamide has also been found to inhibit the proliferation of cancer cells and induce apoptosis. In addition, 2-bromo-4-methyl-N-(1H-1,2,4-triazol-5-yl)benzenesulfonamide has been shown to inhibit the aggregation of amyloid beta peptides, which are involved in the pathogenesis of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-bromo-4-methyl-N-(1H-1,2,4-triazol-5-yl)benzenesulfonamide in lab experiments is its high potency and selectivity. 2-bromo-4-methyl-N-(1H-1,2,4-triazol-5-yl)benzenesulfonamide has been found to exhibit potent biological activities at low concentrations, making it an ideal candidate for drug development. However, one of the limitations of using 2-bromo-4-methyl-N-(1H-1,2,4-triazol-5-yl)benzenesulfonamide is its poor solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the research on 2-bromo-4-methyl-N-(1H-1,2,4-triazol-5-yl)benzenesulfonamide. One area of interest is the development of 2-bromo-4-methyl-N-(1H-1,2,4-triazol-5-yl)benzenesulfonamide-based drugs for the treatment of cancer and Alzheimer's disease. Another area of interest is the investigation of the structure-activity relationship of 2-bromo-4-methyl-N-(1H-1,2,4-triazol-5-yl)benzenesulfonamide and its analogs to identify more potent and selective compounds. Furthermore, the potential of 2-bromo-4-methyl-N-(1H-1,2,4-triazol-5-yl)benzenesulfonamide as a diagnostic tool for cancer and Alzheimer's disease should be explored.
Méthodes De Synthèse
The synthesis of 2-bromo-4-methyl-N-(1H-1,2,4-triazol-5-yl)benzenesulfonamide involves the reaction of 2-bromo-4-methylbenzenesulfonyl chloride with 1H-1,2,4-triazole-5-amine in the presence of a base such as triethylamine. The reaction yields 2-bromo-4-methyl-N-(1H-1,2,4-triazol-5-yl)benzenesulfonamide as a white solid with a melting point of 240-243 °C.
Applications De Recherche Scientifique
2-bromo-4-methyl-N-(1H-1,2,4-triazol-5-yl)benzenesulfonamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antifungal, antibacterial, and anticancer activities. 2-bromo-4-methyl-N-(1H-1,2,4-triazol-5-yl)benzenesulfonamide has also been found to be a potent inhibitor of carbonic anhydrase IX, an enzyme that is overexpressed in many types of cancer cells. In addition, 2-bromo-4-methyl-N-(1H-1,2,4-triazol-5-yl)benzenesulfonamide has been investigated for its potential use in the treatment of Alzheimer's disease, as it has been found to inhibit the aggregation of amyloid beta peptides.
Propriétés
IUPAC Name |
2-bromo-4-methyl-N-(1H-1,2,4-triazol-5-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN4O2S/c1-6-2-3-8(7(10)4-6)17(15,16)14-9-11-5-12-13-9/h2-5H,1H3,(H2,11,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNSWYOGIOFUGGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NC2=NC=NN2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-4-methyl-N-(1H-1,2,4-triazol-5-yl)benzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

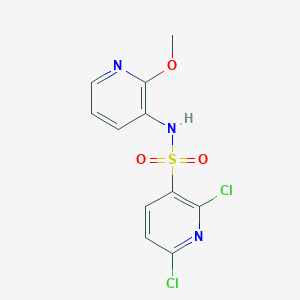
![5-[(5-chlorothiophen-2-yl)methyl]-1-methyl-6,7-dihydro-4H-imidazo[4,5-c]pyridine](/img/structure/B7572895.png)
![4-[[3-(3,5-Dimethylpyrazol-1-yl)azetidin-1-yl]methyl]benzonitrile](/img/structure/B7572909.png)
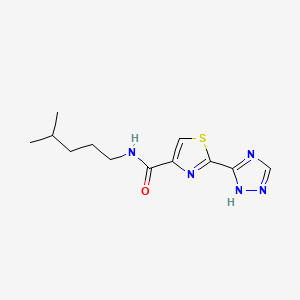
![2-[1-[(2-methoxy-5-methylphenyl)methyl]piperidin-4-yl]-1H-indole](/img/structure/B7572913.png)
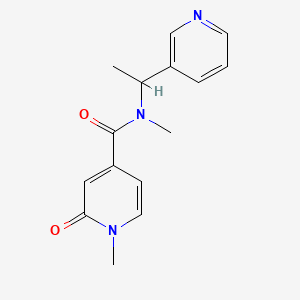
![[3-(2-Methylphenyl)pyrrolidin-1-yl]-pyridin-4-ylmethanone](/img/structure/B7572919.png)
![3-[3-[Benzyl(methyl)amino]-2-hydroxypropyl]-2-methylquinazolin-4-one](/img/structure/B7572921.png)
![[4-[(1-methylpyrazol-4-yl)methyl]-1,4-diazepan-1-yl]-(1H-pyrrol-2-yl)methanone](/img/structure/B7572924.png)
![2-[[1-(1,3-Benzodioxol-5-yl)cyclopropyl]methylcarbamoylamino]propanediamide](/img/structure/B7572931.png)
![3-(6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-7-yl)-5,6-dimethylpyridazine-4-carbonitrile](/img/structure/B7572941.png)
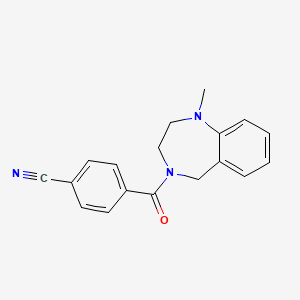
![(2R)-N-[[1-(4-fluorophenyl)cyclohexyl]methyl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B7572948.png)
![3-(2-fluorophenyl)-N-[1-(2-oxo-1,3-dihydrobenzimidazol-5-yl)ethyl]butanamide](/img/structure/B7572972.png)